SIR1 protein
Description
Historical Discovery and Identification of Sir1
The SIR1 protein was first identified in Saccharomyces cerevisiae through genetic screens for mutations affecting mating-type silencing. In 1979, Rine et al. discovered that a recessive mutation, sir1-1, suppressed defects in mating and sporulation caused by mutations at the MAT locus by derepressing cryptic mating-type genes at the silent HML and HMR loci. This finding established SIR1 as a critical regulator of epigenetic silencing. Subsequent studies revealed that SIR1 interacts with the origin recognition complex (ORC) at silencer elements to facilitate the recruitment of other silencing proteins, such as SIR2, SIR3, and SIR4.
Classification within Silent Information Regulator Family
SIR1 belongs to the Silent Information Regulator (SIR) family, which includes SIR2, SIR3, and SIR4. Unlike SIR2 (a NAD+-dependent histone deacetylase) and SIR3/SIR4 (structural components of heterochromatin), SIR1 specializes in nucleation—stabilizing the silencing complex at silencers through interactions with ORC and other DNA-binding factors. Phylogenetic analyses classify SIR1 as a non-enzymatic scaffolding protein distinct from the catalytic SIR2 and the chromatin-spreading SIR3/SIR4.
Evolutionary Conservation among Saccharomyces Species
SIR1 homologs exhibit limited conservation outside the Saccharomyces genus. Within Saccharomyces, gene duplication events led to paralogs such as KOS1–4 (Kin of Sir1). For example:
- S. bayanus retains four paralogs (SIR1, KOS1, KOS2, KOS3), each contributing redundantly to silencing.
- S. cerevisiae SIR1 shares 58–77% sequence identity with orthologs in S. paradoxus and S. mikatae but is absent in Candida glabrata.
Functional divergence is evident: S. bayanus Kos3 is essential for silencing, unlike its partially redundant S. cerevisiae counterpart.
Table 1: Evolutionary Comparison of SIR1 Paralogs
| Species | SIR1 Paralogs | Silencing Role | Chromosomal Location |
|---|---|---|---|
| S. cerevisiae | SIR1 | Partial redundancy | Chromosome IV |
| S. bayanus | KOS1–KOS3 | Essential (KOS3) | Telomere-proximal regions |
| S. castellii | SIR1 | Redundant with other factors | Near rDNA clusters |
Genetic Context and Expression Patterns
The SIR1 gene in S. cerevisiae is located on chromosome IV (coordinates 1,307,862–1,309,400). Its expression is cell cycle-regulated, peaking during G1 phase, and is influenced by chromatin state:
- Telomere-proximal KOS paralogs in S. bayanus are themselves regulated by silencing, creating feedback loops.
- In S. cerevisiae, SIR1 is not required for telomeric silencing but associates with centromeres to promote chromosome stability via interactions with chromatin assembly factor CAF-I.
SIR1’s role extends beyond mating-type loci; it stabilizes replication origins and prevents recombination at rDNA repeats. This multifunctionality underscores its importance in maintaining genomic integrity across yeast species.
Properties
CAS No. |
135844-02-9 |
|---|---|
Molecular Formula |
C5H3Cl2NO |
Synonyms |
SIR1 protein |
Origin of Product |
United States |
Scientific Research Applications
Role in Cancer Therapy
SIRT1 has been implicated in cancer biology through its regulatory effects on cell growth and survival. Research indicates that SIRT1 can modulate the PI3K/AKT signaling pathway, which is crucial for cancer cell proliferation. Overexpression of SIRT1 has been shown to enhance cancer cell growth in certain contexts, while its inhibition can lead to reduced tumor growth in models of prostate and breast cancer .
Table 1: SIRT1's Role in Different Cancer Types
| Cancer Type | Effect of SIRT1 Activation | References |
|---|---|---|
| Prostate Cancer | Promotes growth | |
| Breast Cancer | Enhances survival | |
| Colon Cancer | Protective against tumorigenesis |
Neuroprotection and Neurodegenerative Diseases
SIRT1 has garnered attention for its neuroprotective properties, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Activation of SIRT1 has been linked to improved cognitive function and reduced amyloid-beta aggregation in animal models of Alzheimer’s disease . Additionally, studies indicate that SIRT1 may protect neurons from apoptosis through modulation of signaling pathways like MAPK/ERK .
Table 2: Neuroprotective Effects of SIRT1
| Disease | Mechanism of Action | References |
|---|---|---|
| Alzheimer's Disease | Reduces amyloid-beta aggregation | |
| Parkinson's Disease | Protects against neurotoxicity | |
| Spinal Cord Injury | Decreases apoptosis in neurons |
Metabolic Disorders
SIRT1 is involved in the regulation of metabolic pathways and has been studied for its potential in treating metabolic disorders such as obesity and diabetes. It enhances insulin sensitivity and promotes lipid metabolism, making it a promising target for managing metabolic syndrome .
Table 3: Impact of SIRT1 on Metabolism
| Condition | Effect of SIRT1 Activation | References |
|---|---|---|
| Obesity | Enhances insulin sensitivity | |
| Type 2 Diabetes | Promotes lipid metabolism |
Cardiovascular Health
Research has demonstrated that SIRT1 plays a protective role in cardiovascular diseases by regulating endothelial function and reducing inflammation . Activation of SIRT1 has been associated with improved vascular health and reduced risk factors for heart disease.
Table 4: Cardiovascular Applications of SIRT1
| Condition | Mechanism | References |
|---|---|---|
| Atherosclerosis | Reduces inflammation | |
| Hypertension | Improves endothelial function |
Case Studies
Case Study 1: Resveratrol and SIRT1 Activation
A study demonstrated that resveratrol, a natural compound known to activate SIRT1, significantly improved cognitive function and reduced amyloid plaque formation in mouse models of Alzheimer’s disease. This highlights the therapeutic potential of SIRT1 activators in neurodegeneration .
Case Study 2: SIRT1 Inhibition in Cancer
Inhibition studies on prostate cancer cells showed that reducing SIRT1 levels led to decreased cell proliferation and increased apoptosis, suggesting that targeting SIRT1 could be a viable strategy for cancer treatment .
Comparison with Similar Compounds
SIR1 vs. Other SIR Proteins (SIR2, SIR3, SIR4)
Key Findings :
SIR1 vs. CAF-I and Hir Proteins
Key Findings :
SIR1 vs. Orc1
Key Findings :
Evolutionary and Context-Dependent Divergence
- Gene Duplication : SIR1 emerged later than other SIR genes and exhibits copy-number variation (e.g., S. bayanus has four homologs; C. glabrata lacks SIR1) .
- Functional Plasticity : SIR1’s role varies by chromosomal context:
- At HM loci: Partners with Orc1 and SIR2-4 for silencing.
- At centromeres: Binds kinetochore proteins (Ndc10, Mcm19) and CAF-I, independent of SIR2-4 .
Preparation Methods
Bacterial Expression in Escherichia coli
The pTriEx-4 vector harboring the SIRT1 insert was transformed into E. coli Rosetta-Gami cells, selected for their enhanced disulfide bond formation and rare tRNA supplementation. Autoinduction in ZYM-5052 media at 310 K for 10 hours, followed by 301 K for 16 hours, achieved soluble expression while minimizing inclusion body formation. Notably, yields remained low (3 mg/L), necessitating meticulous optimization of induction temperatures and media composition.
Co-Expression Strategies for Solubility Enhancement
Co-expression of the catalytic domain (CAT) and CTR in E. coli significantly improved solubility, with SEC-MALS confirming a monodisperse heterodimer. This method circumvented the aggregation observed in full-length SIRT1 expression, enabling structural studies previously hindered by protein instability.
Purification Techniques for Functional SIRT1
Affinity Chromatography
Post-lysis via French Press, rSIRT1 was purified using Ni2+-affinity chromatography on a HiTrap crude column. Elution with a 20–500 mM imidazole gradient in Tris-NaCl buffer (pH 8.0) removed host contaminants, yielding >90% purity as assessed by SDS-PAGE. Anti-His Western blotting confirmed tag retention, while anti-SIRT1 antibodies verified protein identity.
Gel Filtration and Concentration
A Superdex 75 column equilibrated with Tris-NaCl buffer (pH 8.0) resolved monomeric SIRT1 from higher-order aggregates. Post-purification concentration to 3 mg/mL using centrifugal filters ensured adequate protein density for crystallization trials.
Structural Characterization and Crystallization
Crystallization Conditions
Initial screening with the Morpheus crystallization screen identified condition D4 (0.1 M buffer pH 6.5, 0.12 M alcohols, 37.5% MPD/PEG 1K/PEG 3350) as optimal for dagger-shaped crystals. Hanging-drop vapor diffusion at 289 K with 20 mM NAD+ produced diffractable crystals within two weeks.
| Crystallographic Parameter | SIRT1- CTR- ADPR- Substrate | SIRT1- CTR Apo |
|---|---|---|
| Space group | P3221 | P43212 |
| Unit cell dimensions (Å) | a=b=92.7, c=97.7 | a=b=115.8, c=350.5 |
| Resolution (Å) | 1.85 | 2.65 |
| R sym (%) | 4.3 | 8.8 |
Table 1: Crystallographic data for SIRT1 in complex with cofactors (4KXQ) and apo form (4IF6).
X-Ray Diffraction and Data Processing
Crystals diffracted to 3.4 Å resolution at synchrotron beamlines, with data processed using MOSFLM due to challenges in handling large unit cells. Molecular replacement attempts using the catalytic core are ongoing, aiming to resolve full-length SIRT1 dynamics.
Functional Validation and Activity Assays
Nanoparticle Encapsulation for Therapeutic Delivery
Although tangential to protein preparation, a nanoprecipitation method encapsulated SIRT1 into chitosan-phosphatidylcholine nanoparticles (NPS1) using acetone:methanol (3:2) or aqueous solvents. Centrifugation at 5000 rpm separated supernatant (unencapsulated protein) from pellets, with Nanodrop quantification showing 0.28 mg/mL protein in initial supernatants.
Challenges and Technical Considerations
Q & A
Q. What is the primary molecular mechanism by which Sir1 protein establishes transcriptional silencing in yeast?
Sir1 facilitates transcriptional silencing in yeast by interacting with the origin recognition complex (ORC), specifically through binding to the Orc1 subunit. This interaction anchors Sir1 to silencer regions, enabling recruitment of Sir2–Sir4 proteins for heterochromatin assembly. Mutant Sir1 proteins defective in Orc1 binding (e.g., "srd" mutants) fail to localize to silencers but retain silencing capability when artificially tethered, indicating modular functionality .
Q. How does Sir1 contribute to chromosome segregation fidelity in yeast?
Sir1 interacts genetically with kinetochore components like Cse4 (centromeric histone) and Mcm18. Deletion of SIR1 suppresses benomyl sensitivity in cse4-107 and mcm19∆ mutants and exacerbates chromosome loss in mad2∆ cells, suggesting Sir1 stabilizes centromeric chromatin independently of its silencing role. Chromosome loss rates increase 270-fold in sir1∆mad2∆ double mutants, highlighting its critical role in mitotic fidelity .
Q. What is the functional significance of Sir1's Rhodanese-like domain in auxin signaling in plants?
In Arabidopsis, SIR1 (a homolog unrelated to yeast Sir1) regulates auxin-responsive genes by dampening auxin signaling. Chemical genetics using sirtinol (an auxin agonist) revealed that SIR1 loss causes auxin hypersensitivity, leading to developmental defects. The Rhodanese-like domain likely mediates protein interactions critical for modulating auxin response pathways .
Advanced Research Questions
Q. How do structural mutations in Sir1's Orc1-binding domain affect its localization and silencing function?
Missense mutations in Sir1's 17-amino-acid Orc1-binding motif (e.g., srd mutants) disrupt silencer recognition and ORC interaction. However, these mutants retain silencing activity when fused to a heterologous DNA-binding domain, confirming the modularity of Sir1's recruitment and functional domains. ChIP experiments show srd mutants fail to localize to HML silencers but retain centromere association, suggesting distinct recruitment mechanisms at different loci .
Q. What experimental approaches resolve contradictions in Sir1's dual roles in heterochromatin and centromere function?
- Genetic interaction analysis : Testing SIR1 deletions in kinetochore mutants (e.g., cse4-107, mcm19∆) reveals suppression of benomyl sensitivity .
- Chromatin immunoprecipitation (ChIP) : Demonstrates Sir1's centromere localization independent of ORC, unlike its silencer-dependent recruitment .
- Allele-specific functional assays : Artificially tethering srd mutants to DNA confirms functional separation of recruitment and silencing .
Q. How does Sir1 influence the kinetic parameters of heterochromatin spreading?
Sir1 enhances Sir2–Sir4 recruitment at silencers, increasing local Sir protein concentration. This accelerates nucleosome deacetylation and binding, reducing the "search time" for Sir complexes. Computational modeling suggests higher Sir concentrations shift the balance toward silenced states by outcompeting histone acetyltransferases, altering transcriptional burst duration .
Q. What evolutionary patterns characterize the SIR1 gene family across fungal species?
SIR1 has undergone lineage-specific expansions and losses. For example, Candida glabrata lacks Sir1, while Saccharomyces bayanus encodes multiple Sir1-like proteins (Kos proteins). These variations correlate with differences in heterochromatin complexity, suggesting functional diversification or redundancy in silencing mechanisms .
Q. How does the anaerobic response in Chlamydomonas reinhardtii involve SIR1 homologs?
A ferredoxin-sulfite reductase (SIR1) in Chlamydomonas is induced under anaerobic conditions, reducing sulfite to sulfide. Quantitative proteomics shows SIR1 interacts with ferredoxin (FDX) and coordinates with cystathionine β-lyase (METC) in sulfur metabolism, highlighting functional divergence from yeast/plant homologs .
Methodological Guidance
Q. What criteria validate Sir1's role in experimental systems?
Q. How can conflicting data on Sir1's centromere localization be reconciled?
Discrepancies arise from context-dependent roles. Use strain-specific ChIP protocols to compare Sir1 binding at centromeres (e.g., CEN3, CEN16) versus silencers. Mutate ORC1 or use truncated Orc1 to decouple ORC-dependent and -independent localization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
